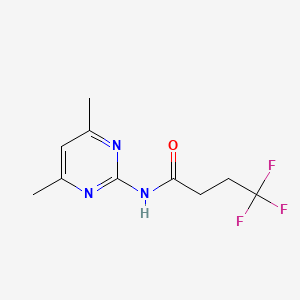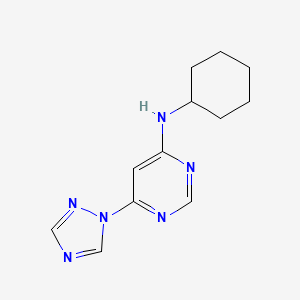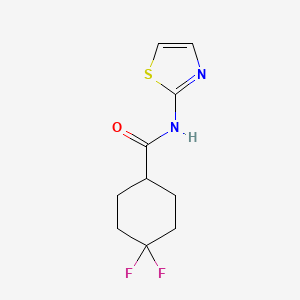![molecular formula C8H6ClN3O2S2 B12230551 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12230551.png)
2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound that contains both thiophene and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the Thiophene Ring: The thiophene ring can be introduced by reacting the oxadiazole derivative with 5-chlorothiophene-2-carboxylic acid or its derivatives under suitable conditions.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its heterocyclic structure, which is known to exhibit various biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It may interact with specific receptors on cell surfaces, altering their signaling pathways.
Interfering with DNA/RNA: The compound can bind to nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole: Similar structure but lacks the acetamide group.
2-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole: Similar structure but lacks the sulfanyl group.
Uniqueness
2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of both the sulfanyl and acetamide groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H6ClN3O2S2 |
|---|---|
Molecular Weight |
275.7 g/mol |
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-5-2-1-4(16-5)7-11-12-8(14-7)15-3-6(10)13/h1-2H,3H2,(H2,10,13) |
InChI Key |
ADJBYQNGIVSCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NN=C(O2)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12230472.png)

![4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12230482.png)
![N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12230484.png)

![4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine](/img/structure/B12230493.png)
![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B12230499.png)


![1-Methyl-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B12230534.png)
![Ethyl[(5-fluoro-2-thienyl)methyl]amine](/img/structure/B12230536.png)
![3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12230543.png)
![1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230545.png)
![2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline](/img/structure/B12230561.png)
